4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Addition Reactions and Heterocyclic Compound Synthesis
The research by Acheson, Foxton, and Stubbs (1968) delves into the addition reactions of heterocyclic compounds, highlighting the reactivity of dimethyl acetylenedicarboxylate with methyl pyrimidines and pyrazines to yield azepines. This study provides insight into the compound's utility in synthesizing new heterocyclic structures, which could have implications for material science or as intermediates in pharmaceutical synthesis (Acheson, Foxton, & Stubbs, 1968).
Synthesis of Azolo[3,4‐d]pyridiazines and Azolo[1,5‐a]pyrimidines
Abdelhamid, Fahmi, and Baaiu's (2016) work on synthesizing various azolo pyridiazines and pyrimidines from hydrazonoyl halides and other precursors demonstrates the compound's role in generating novel heterocyclic frameworks. These frameworks could be pivotal for developing new therapeutic agents or conducting pharmacological studies (Abdelhamid, Fahmi, & Baaiu, 2016).
Antimicrobial and Anticancer Activity
Recent studies focus on the synthesis of new heterocyclic compounds that incorporate the 4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine skeleton, revealing potential antimicrobial and anticancer activities. For example, Fahim and Farag (2020) synthesized new fused heterocyclic compounds starting from dimethyl terephthalate, showing promising antimicrobial activities. Molecular docking studies further evaluated these compounds, indicating potential as antimicrobial and anticancer agents (Fahim & Farag, 2020).
Heterocyclic Synthesis and Biological Activity
Ghorab, El-Gazzar, and Alsaid (2014) utilized 4-aminoantipyrine for synthesizing pyrazolone derivatives bearing the compound of interest, demonstrating significant anticancer activity against a human tumor breast cancer cell line. This research highlights the compound's relevance in synthesizing biologically active moieties with potential therapeutic applications (Ghorab, El-Gazzar, & Alsaid, 2014).
properties
IUPAC Name |
4-(azepan-1-yl)-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-7-8-15(2)17(11-14)24-19-16(12-22-24)18(20-13-21-19)23-9-5-3-4-6-10-23/h7-8,11-13H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCZNJBZHIKAGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.